molecular formula C13H11NO4 B6386455 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261953-42-7

5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6386455
CAS RN: 1261953-42-7
M. Wt: 245.23 g/mol
InChI Key: JDERACJWJYFKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, also known as 5-HPMNA, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, a compound found in tobacco smoke and other plants. 5-HPMNA has been used to study the effects of nicotinic acid on cell signaling pathways, as well as its potential role in the treatment of certain diseases.

Scientific Research Applications

5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on cell signaling pathways, as well as its potential role in the treatment of certain diseases. It has also been used to study the pharmacology of nicotinic acid, as well as its potential therapeutic uses. Additionally, 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of nicotinic acid on the central nervous system, and its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is known that 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% binds to nicotinic acid receptors in the central nervous system, which are involved in the regulation of neurotransmitter release. Additionally, 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been shown to activate the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% may play a role in the regulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% are not yet fully understood. However, it has been shown to activate the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the release of hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and scale up for large-scale production. Additionally, it is relatively stable and does not degrade easily. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, and its effects on the body are not yet fully understood. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.

Future Directions

Given the potential uses of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95%, there are several potential future directions for research. First, further research should be conducted to better understand the biochemical and physiological effects of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95%. Additionally, further research should be conducted to explore the potential therapeutic uses of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95%, such as its potential use in the treatment of neurological disorders. Finally, further research should be conducted to explore the potential uses of 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% in drug delivery systems, such as nanoparticles.

Synthesis Methods

5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95% can be synthesized through a two-step process. In the first step, nicotinic acid is reacted with 2-chloro-5-hydroxyphenylacetic acid in the presence of sodium hydroxide to form 5-chloro-2-hydroxyphenyl-2-methoxynicotinic acid. In the second step, this intermediate is reacted with sodium borohydride to form 5-(2-Hydroxyphenyl)-2-methoxynicotinic acid, 95%. This synthesis method is simple and efficient, and can be easily scaled up for large-scale production.

properties

IUPAC Name

5-(2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-12-10(13(16)17)6-8(7-14-12)9-4-2-3-5-11(9)15/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDERACJWJYFKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686952
Record name 5-(2-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-42-7
Record name 5-(2-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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